N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide
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Overview
Description
N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide, also known as CPCC, is a synthetic compound with a wide range of applications in scientific research. CPCC has been studied for its use as a catalyst in organic synthesis, as a reagent in the synthesis of new organic molecules, and as a tool in the study of biochemical and physiological processes.
Scientific Research Applications
N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic molecules, such as polymers, and as a reagent in the synthesis of new organic molecules. In addition, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has been used in the study of biochemical and physiological processes, such as the regulation of gene expression and protein folding.
Mechanism of Action
N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide acts as a catalyst in the synthesis of organic molecules, and as a reagent in the synthesis of new organic molecules. In addition, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has been shown to interact with proteins and enzymes in biochemical and physiological processes. It has been proposed that N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide binds to proteins and enzymes, which then triggers a cascade of reactions that lead to the desired biochemical or physiological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide have been studied in a variety of organisms. In mammalian cells, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has been shown to modulate gene expression, protein folding, and cell signaling. In plants, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has been shown to modulate the expression of genes involved in stress response, metabolic pathways, and cell cycle regulation. In bacteria, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has been shown to modulate gene expression and cell signaling.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has a wide range of applications, and it can be used to study a variety of biochemical and physiological processes. However, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide also has some limitations. It is a synthetic compound, so it is not found in nature, and it is not available in large quantities. In addition, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide is toxic, so it must be handled with care.
Future Directions
The potential future directions for N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide are numerous. N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide could be used to study the regulation of gene expression and protein folding in a variety of organisms. In addition, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide could be used to study the biochemical and physiological effects of other compounds, such as drugs and toxins. Finally, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide could be used to develop new catalysts and reagents for organic synthesis.
Synthesis Methods
N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide is synthesized through a two-step process. The first step involves the reaction of 3-chlorophenol with cyclopropanesulfonyl chloride in the presence of a base, such as potassium carbonate, to form N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide. The second step involves the reaction of N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide with an amine, such as aniline, to form a secondary amine. This two-step process has been used to synthesize a variety of compounds, including N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide analogues.
properties
IUPAC Name |
N-(3-chlorophenyl)-1-cyclopropylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c14-10-2-1-3-11(6-10)15-13(17)9-7-16(8-9)20(18,19)12-4-5-12/h1-3,6,9,12H,4-5,7-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZDOQKOARIZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide |
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